molecular formula C7H4Cl2F2 B15307106 3-Chloro-2,6-difluorobenzyl chloride

3-Chloro-2,6-difluorobenzyl chloride

Cat. No.: B15307106
M. Wt: 197.01 g/mol
InChI Key: QGNXHVYROQQQAZ-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloromethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2 This compound is a derivative of benzene, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-chloro-3-(chloromethyl)-2,4-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 2,4-difluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-(chloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives. Catalytic hydrogenation using palladium on carbon is a common method for such reductions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 3-(aminomethyl)-2,4-difluorobenzene.

Scientific Research Applications

1-Chloro-3-(chloromethyl)-2,4-difluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-chloro-3-(chloromethyl)-2,4-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-3-(chloromethyl)-2,4-difluorobenzene can be compared with other similar compounds, such as:

    1-Chloro-3-(chloromethyl)benzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    1-Chloro-2,4-difluorobenzene:

    3-Chlorobenzyl chloride: Similar structure but without the fluorine atoms, leading to different chemical behavior and uses.

The presence of both chlorine and fluorine atoms in 1-chloro-3-(chloromethyl)-2,4-difluorobenzene makes it unique, providing a combination of reactivity and stability that is valuable in various applications.

Properties

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1-chloro-3-(chloromethyl)-2,4-difluorobenzene

InChI

InChI=1S/C7H4Cl2F2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2

InChI Key

QGNXHVYROQQQAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCl)F)Cl

Origin of Product

United States

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